molecular formula C16H18O4 B091522 Coumurrayin CAS No. 17245-25-9

Coumurrayin

Cat. No. B091522
CAS RN: 17245-25-9
M. Wt: 274.31 g/mol
InChI Key: CPXPWRXPEOMRNV-UHFFFAOYSA-N
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Description

Coumurrayin is a natural coumarin compound that has been synthesized and studied for its chemical structure and properties. The synthesis of coumurrayin has been improved and reported in recent research, highlighting its significance in the field of natural product chemistry . Coumarins like coumurrayin are known for their diverse applications, particularly due to their optical properties, which can be harnessed in various technological and biological fields .

Synthesis Analysis

The synthesis of coumurrayin involves established synthetic routes that have been confirmed through total synthesis from precursor compounds such as 7-acetoxy-5-prenyloxycoumarin. These methods yield coumurrayin in good overall yields, demonstrating the efficiency and reliability of the synthetic processes used . The total synthesis of related coumarin compounds, such as exotine B, which shares a heterodimeric indole/coumarin structure with coumurrayin, involves complex reactions like palladium-catalyzed Suzuki cross-coupling and gallium-catalyzed cycloaddition, indicating the potential for advanced synthetic techniques to be applied to coumurrayin as well .

Molecular Structure Analysis

The molecular structure of coumurrayin has been established through various spectroscopic methods, including ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectroscopy. These techniques have confirmed the structure of coumurrayin and related compounds, ensuring a clear understanding of their molecular frameworks . The structure of coumurrayin is crucial for its optical properties, as the presence of specific substituents and the overall molecular architecture can significantly influence its photophysical behavior .

Chemical Reactions Analysis

Coumurrayin, as a coumarin derivative, is likely to participate in chemical reactions typical of the coumarin family. These reactions can include photochemical processes and interactions with other molecules, which are influenced by the coumarin's structure and substituents. The π-expanded coumarins, a category to which coumurrayin may belong, show strong intramolecular charge-transfer character, which is important for their reactivity and potential applications in fluorescence-based technologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of coumurrayin are influenced by its molecular structure. The presence of electron-donating and electron-withdrawing groups within the molecule can affect its optical properties, such as UV absorption and fluorescence. The π-expanded coumarins, which include structures like coumurrayin, have been shown to have modulated absorption ranging from 300 nm to 550 nm, resulting in varied emission properties, including the emission of orange light. These properties make coumurrayin and similar compounds valuable for applications in fluorescent probes and microscopy .

Scientific Research Applications

  • Identification and Extraction from Plants : Coumurrayin has been identified and isolated from plants such as Murraya paniculata. It is recognized as a coumarin derivative along with others like osthol and paniculatin, which are found in the foliage of these plants (Steck, 1972).

  • Chemical Characterization : The structural elucidation of Coumurrayin has been achieved through various spectroscopic methods. This is crucial for understanding its potential biological activities and for synthetic efforts (Kinoshita, Wu, & Ho, 1996).

  • Potential for Drug Development : The isolation of compounds like Coumurrayin from natural sources contributes to the discovery of new molecular targets for drug development. Such natural compounds often provide a starting point for the synthesis of novel therapeutic agents (Cheng, Volpin, Morstein, & Trauner, 2018).

  • Synthesis and Structural Studies : Studies involving the synthesis of Coumurrayin and related compounds help in understanding their structural properties, which is important for assessing their pharmacological potential (Murray & Jorge, 1984).

Safety And Hazards

When handling Coumurrayin, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14(19-4)12-7-8-15(17)20-16(11)12/h5,7-9H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXPWRXPEOMRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938160
Record name 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coumurrayin

CAS RN

17245-25-9
Record name Coumurrayin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017245259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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